[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride
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Overview
Description
[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an amine group that is protonated to form the hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a chloro-substituted phenyl compound using a trifluoromethylating agent under radical conditions . The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reactive intermediates and ensure high yields. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid, followed by crystallization to obtain the pure product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, or reduce the trifluoromethyl group to a difluoromethyl group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Compounds with reduced chloro or trifluoromethyl groups.
Substitution: Derivatives with different functional groups replacing the chloro or trifluoromethyl groups
Scientific Research Applications
[4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring the unique properties imparted by the trifluoromethyl group
Mechanism of Action
The mechanism of action of [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The chloro group can also participate in interactions with the target molecules, further modulating the compound’s activity .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)phenol
- 4-Chloro-2-(trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, [4-Chloro-2-(trifluoromethyl)phenyl]amine hydrochloride is unique due to the presence of the amine group, which allows it to participate in a wider range of chemical reactions and biological interactions. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGCDMNTSJRNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30801143 |
Source
|
Record name | 4-Chloro-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30801143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648415-76-3 |
Source
|
Record name | 4-Chloro-2-(trifluoromethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30801143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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